Cas no 2680700-80-3 (6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid)

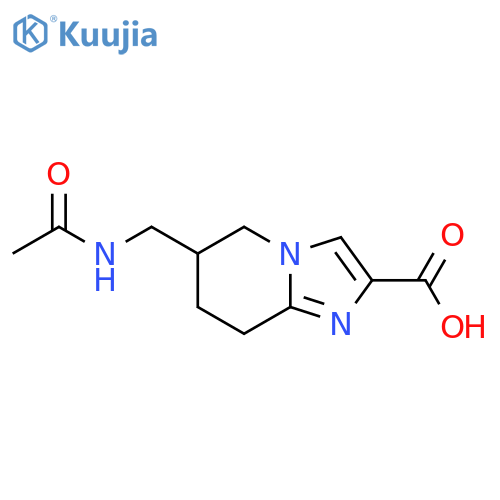

2680700-80-3 structure

商品名:6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

- EN300-28276384

- 2680700-80-3

- 6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid

-

- インチ: 1S/C11H15N3O3/c1-7(15)12-4-8-2-3-10-13-9(11(16)17)6-14(10)5-8/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17)

- InChIKey: CQKYATNKGWNROL-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CN2C(CCC(CNC(C)=O)C2)=N1)=O

計算された属性

- せいみつぶんしりょう: 237.11134135g/mol

- どういたいしつりょう: 237.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 84.2Ų

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28276384-0.5g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28276384-0.05g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28276384-10.0g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28276384-0.1g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 0.1g |

$1106.0 | 2025-03-19 | |

| Enamine | EN300-28276384-5.0g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 | |

| Enamine | EN300-28276384-1g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 1g |

$1256.0 | 2023-09-09 | ||

| Enamine | EN300-28276384-10g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 10g |

$5405.0 | 2023-09-09 | ||

| Enamine | EN300-28276384-2.5g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28276384-1.0g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28276384-0.25g |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid |

2680700-80-3 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 |

6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2680700-80-3 (6-(acetamidomethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬